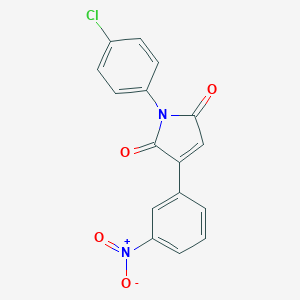![molecular formula C28H35N3O5 B393384 3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B393384.png)
3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound belonging to the xanthene family. Xanthenes are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science. This particular compound is characterized by its unique structural features, which include multiple methyl groups, a piperazine ring, and a nitrophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves the condensation of benzaldehyde derivatives with 1,3-cyclohexanedione in the presence of a suitable catalyst. One common method is the microwave-assisted synthesis, which offers high yields and shorter reaction times compared to conventional heating methods . The reaction is usually carried out in acetic acid under microwave irradiation, leading to the formation of the desired xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as InCl3·4H2O, Dowex-50W, and NaHSO4/SiO2 have been reported to be effective in promoting the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). The reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products
Applications De Recherche Scientifique
3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability.
Mécanisme D'action
The mechanism of action of 3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 9-(3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
Uniqueness
The uniqueness of 3,3,6,6-TETRAMETHYL-9-[4-(4-METHYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the nitrophenyl group and the piperazine ring differentiates it from other xanthene derivatives, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C28H35N3O5 |
|---|---|
Poids moléculaire |
493.6g/mol |
Nom IUPAC |
3,3,6,6-tetramethyl-9-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C28H35N3O5/c1-27(2)13-20(32)25-22(15-27)36-23-16-28(3,4)14-21(33)26(23)24(25)17-6-7-18(19(12-17)31(34)35)30-10-8-29(5)9-11-30/h6-7,12,24H,8-11,13-16H2,1-5H3 |
Clé InChI |
BEEACHYNUSEXNL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N5CCN(CC5)C)[N+](=O)[O-])C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N5CCN(CC5)C)[N+](=O)[O-])C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B393301.png)
![5-[2-(Benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B393302.png)
![2-[(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B393303.png)
![Ethyl 2-amino-1-(4-chlorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393304.png)
![N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B393305.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393307.png)
![3-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole](/img/structure/B393308.png)
![2-[(2,6-Dimethylphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393310.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B393317.png)
![5-(2-isopropoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393318.png)
![1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B393319.png)
![N,N-dibenzyl-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B393320.png)

![(2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE](/img/structure/B393325.png)
